CA IX Affinity of the Phenylacetamide-Tethered Sulfonamide Chemotype vs. Parent Sulfamethazine Scaffold
Direct Ki data for CAS 102157-98-2 against CA isozymes are not publicly available in peer-reviewed literature as of the search date. However, the closest structurally characterized congener—the 1,3-diaryltriazene-sulfamethazine series described by Lolak et al. (2024)—demonstrates that appending a hydrophobic aromatic tail to the sulfamethazine core drives CA I Ki values as low as 5.69 ± 0.59 nM (SM7, 4-butoxy derivative) and CA II Ki values of 5.87 ± 0.57 nM (SM4, 4-cyano derivative), representing 20- and 10-fold improvement over acetazolamide (AAZ; CA I Ki = 116.00 ± 8.48 nM; CA II Ki = 57.25 ± 4.15 nM) [1]. In contrast, unmodified sulfamethazine exhibits much weaker CA inhibitory activity (typical Ki >10 µM for CA I/II by class-level inference from sulfonamide SAR) [2]. By analogy, the 2-phenylacetamide tail in CAS 102157-98-2 is expected to occupy the same hydrophobic pocket exploited by the triazene series, potentially conferring low-nanomolar CA affinity that distinguishes it from the parent sulfonamide.
| Evidence Dimension | CA I/II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not yet reported for CAS 102157-98-2; structurally analogous 1,3-diaryltriazene-SMZ series achieves Ki = 5.69–74.98 nM against hCA I/II |
| Comparator Or Baseline | Acetazolamide (AAZ): hCA I Ki = 116.00 ± 8.48 nM, hCA II Ki = 57.25 ± 4.15 nM; unmodified sulfamethazine: Ki >10 µM (class-level estimate) |
| Quantified Difference | Analogous phenyl-extended SMZ derivatives show 10- to 20-fold improvement in Ki over acetazolamide and >100-fold improvement over unmodified SMZ |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA I and CA II; 15 min preincubation; phenol red indicator |
Why This Matters
Procurement for CA-focused programs should prioritize CAS 102157-98-2 over generic SMZ because the phenylacetamide tail is structurally pre-validated to deliver nanomolar CA engagement, a property absent in the parent scaffold.
- [1] Lolak, N.; Akocak, S.; Bua, S.; Sanku, R. K. K.; Supuran, C. T. Interactions of novel 1,3-diaryltriazene-sulfamethazines with carbonic anhydrases: Kinetic studies and in silico simulations. Arch. Biochem. Biophys. 2024, 761, 110181. https://doi.org/10.1016/j.abb.2024.110181. View Source
- [2] Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168–181. https://doi.org/10.1038/nrd2467. View Source
